Product packaging for 2-(Pyrimidin-2-yl)benzenesulfonamide(Cat. No.:CAS No. 88152-97-0)

2-(Pyrimidin-2-yl)benzenesulfonamide

Cat. No.: B12933525
CAS No.: 88152-97-0
M. Wt: 235.26 g/mol
InChI Key: LECKKBMOOVJZMV-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-yl)benzenesulfonamide features the sulfonamide functional group (-SO₂NH-) bridge, a well-established pharmacophore in medicinal chemistry . This core structure serves as a vital synthetic intermediate for developing novel compounds with significant biological activities. Researchers utilize this compound and its derivatives to create new chemical entities for investigating antimicrobial , anti-amoebic , and other therapeutic properties. The mechanism of action for sulfonamide-based antibiotics typically involves acting as a competitive inhibitor of bacterial dihydropteroate synthase, disrupting the folate synthesis pathway and thereby inhibiting microbial growth . The chemical structure of this compound, containing a pyrimidine ring and a benzenesulfonamide group, provides multiple sites for chemical modification, enabling the synthesis of diverse Schiff bases, heterocyclic hybrids, and metal complexes for advanced structure-activity relationship (SAR) studies . It is commonly used in combinatorial chemistry, drug discovery programs, and as a building block for more complex molecules targeting infectious diseases . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O2S B12933525 2-(Pyrimidin-2-yl)benzenesulfonamide CAS No. 88152-97-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88152-97-0

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

2-pyrimidin-2-ylbenzenesulfonamide

InChI

InChI=1S/C10H9N3O2S/c11-16(14,15)9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-7H,(H2,11,14,15)

InChI Key

LECKKBMOOVJZMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC=N2)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Pyrimidin 2 Yl Benzenesulfonamide

Direct Synthesis of N-(Pyrimidin-2-yl)benzenesulfonamide

The direct formation of the N-(pyrimidin-2-yl)benzenesulfonamide linkage is a fundamental transformation in the preparation of these compounds. Various methods have been developed, ranging from classical condensation reactions to modern catalytic approaches.

Key Precursors and Reaction Pathways

The most common and straightforward pathway to N-(pyrimidin-2-yl)benzenesulfonamide involves the condensation reaction between a pyrimidin-2-amine and a benzenesulfonyl chloride. nih.govresearchgate.net The nucleophilic amine on the pyrimidine (B1678525) ring attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond with the concomitant elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or sodium carbonate, to neutralize the HCl generated. nih.govnih.gov

An alternative one-pot methodology has been reported for the synthesis of a substituted analogue, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. nih.govcardiff.ac.uk This approach utilizes phenylsulfonyl guanidine (B92328), triethylorthoformate, and acetyl acetone, which upon reflux, yield the desired product. nih.govcardiff.ac.uk This method circumvents the need for pre-functionalized pyrimidines and offers a convergent route to highly substituted derivatives.

Precursor 1Precursor 2Reagents/ConditionsProductReference
Pyrimidin-2-amineBenzenesulfonyl chloridePyridine, AcetoneN-(Pyrimidin-2-yl)benzenesulfonamide nih.govresearchgate.net
Phenylsulfonyl guanidineAcetyl acetone, TriethylorthoformateRefluxN-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide nih.govcardiff.ac.uk

Catalytic Approaches and Optimized Conditions

To enhance the efficiency and scope of N-(pyrimidin-2-yl)benzenesulfonamide synthesis, various catalytic systems have been explored. Copper-catalyzed tandem reactions have emerged as a powerful tool for constructing sulfonamide pyrimidine derivatives. mdpi.com For instance, a copper-catalyzed reaction of trichloroacetonitrile, 1,1,3,3-tetramethylguanidine, sulfonyl azides, and terminal alkynes can produce highly functionalized pyrimidine sulfonamides in good yields. mdpi.com

Microwave irradiation has also been employed to accelerate these reactions, often leading to shorter reaction times and improved yields compared to conventional heating. biointerfaceresearch.com The use of p-toluenesulfonic acid (PTSA) as a catalyst has been reported for the one-pot synthesis of related benzopyrano-pyrimidine derivatives, highlighting the potential for acid catalysis in these transformations. mdpi.com

CatalystReaction TypeKey FeaturesReference
Copper(I) iodideTandem cycloadditionHigh yields, synthesis of highly functionalized derivatives mdpi.com
p-Toluenesulfonic acidOne-pot condensationEnvironmentally benign, high yields, short reaction times mdpi.com

Derivatization Strategies and Analogue Synthesis

The therapeutic potential of N-(pyrimidin-2-yl)benzenesulfonamide can be fine-tuned through various derivatization strategies. These modifications can be broadly categorized into alterations of the benzenesulfonamide (B165840) core, functionalization of the pyrimidine moiety, and hybridization with other heterocyclic systems.

Modification of the Benzenesulfonamide Core

The benzenesulfonamide portion of the molecule is a prime target for modification to explore structure-activity relationships. A common strategy involves the introduction of substituents onto the benzene (B151609) ring. For example, derivatives with amino, nitro, and chloro groups have been synthesized. nih.govnih.gov The synthesis of these analogues often starts with appropriately substituted anilines, which are converted to the corresponding sulfonyl chlorides via a Sandmeyer reaction, followed by reaction with an aminopyrimidine. nih.gov

Furthermore, the sulfonamide nitrogen can be part of a larger functional group. For instance, N-substituted sulfonyl phenyl acetamides can be prepared and used as intermediates for more complex structures. mdpi.com

Starting MaterialReagentsModificationResulting CompoundReference
Substituted Aniline1. NaNO₂, HCl; 2. CuCl, SO₂, AcOH; 3. NH₃Introduction of sulfamoyl groupSubstituted benzenesulfonamide nih.gov
4-Acetylaminobenzenesulfonyl chlorideAmine, RefluxN-alkylation/arylationN-Substituted sulfonyl phenyl acetamide (B32628) mdpi.com

Functionalization of the Pyrimidine Moiety

The pyrimidine ring offers several positions for functionalization, allowing for the introduction of a wide range of chemical diversity. Substituents such as acetyl, methyl, and amino groups have been incorporated at various positions on the pyrimidine ring. nih.govbiointerfaceresearch.com For instance, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide demonstrates the introduction of both acetyl and methyl groups. nih.govcardiff.ac.uk

Condensation of substituted chalcones with guanidine derivatives can also lead to pyrimidines with diverse substitution patterns at the 4- and 6-positions. biointerfaceresearch.com Additionally, Schiff base formation by reacting an amino-substituted N-(pyrimidin-2-yl)benzenesulfonamide with an aldehyde provides a facile route to further functionalization. researchgate.net

Reaction TypeReagentsFunctional Group IntroducedReference
One-pot cyclocondensationPhenylsulfonyl guanidine, Acetyl acetoneAcetyl, Methyl nih.govcardiff.ac.uk
CondensationSubstituted chalcone, Guanidine hydrochlorideSubstituted phenyl biointerfaceresearch.com
Schiff base formation4-Amino-N-(pyrimidin-2-yl)benzenesulfonamide, AldehydeImine researchgate.net

Hybridization with Diverse Heterocyclic Systems

To explore novel chemical space and potentially combine the pharmacological benefits of different scaffolds, N-(pyrimidin-2-yl)benzenesulfonamide has been hybridized with various other heterocyclic systems. nih.govtandfonline.com This approach has led to the development of a wide range of hybrid molecules with interesting biological profiles.

Prominent examples include the synthesis of pyrimidine-thiazole, pyrimidine-pyrazine, and pyrimidine-piperazine hybrids. nih.govmdpi.comresearchgate.net The synthesis of these hybrids often involves the reaction of a pre-functionalized N-(pyrimidin-2-yl)benzenesulfonamide derivative with a suitable heterocyclic building block. For example, a 2-chloro-N-(4-sulfamoylphenyl)acetamide derivative can be reacted with a thiourea (B124793) to form a thiazole (B1198619) ring. mdpi.com Similarly, coupling with aminopyrazine or piperazine (B1678402) derivatives can yield the corresponding hybrid compounds. nih.govresearchgate.net The synthesis of benzimidazole-sulfonyl hybrids has also been reported, further expanding the scope of these molecular architectures. nih.gov

Heterocyclic SystemSynthetic ApproachResulting HybridReference
ThiazoleReaction of a chloroacetamide derivative with thioureaPyrimidine-thiazole hybrid mdpi.com
Pyrazine (B50134)Condensation of aminopyrazine with a benzenesulfonyl chloridePyrimidine-pyrazine hybrid nih.gov
PiperazineCoupling of a pyrimidine derivative with a piperazine moietyPyrimidine-piperazine hybrid researchgate.netresearchgate.net
Benzimidazole (B57391)Multi-step synthesis involving pyrimidine, benzimidazole, and p-aminobenzenesulfonamide precursorsPyrimidine-benzimidazole hybrid nih.gov

Mechanistic Insights into Synthetic Reactions

The formation of the sulfonamide linkage between 2-aminopyrimidine (B69317) and benzenesulfonyl chloride proceeds through a well-understood nucleophilic substitution mechanism, often analogized to nucleophilic acyl substitution. youtube.com

The reaction mechanism is thought to proceed via a two-step addition-elimination process (SAN) or a concerted SN2-type mechanism. researchgate.net

Key Mechanistic Steps:

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the exocyclic nitrogen atom of 2-aminopyrimidine acting as a nucleophile. This nitrogen attacks the electron-deficient sulfur atom of benzenesulfonyl chloride. youtube.comnih.gov The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

Formation of a Tetrahedral Intermediate: This nucleophilic attack leads to the formation of a transient, high-energy tetrahedral intermediate. researchgate.netnih.gov In this state, the sulfur atom is bonded to the incoming amino group, the phenyl group, two oxygen atoms, and the chlorine atom.

Elimination of the Leaving Group: The intermediate then collapses, expelling the chloride ion (Cl⁻), which is a good leaving group. Simultaneously, a proton is lost from the nitrogen atom. youtube.com This step is often facilitated by a base present in the reaction mixture, such as pyridine, which accepts the proton to form pyridinium (B92312) chloride. youtube.com

Product Formation: The final result is the formation of the stable N-(pyrimidin-2-yl)benzenesulfonamide and the hydrochloride salt of the base.

The table below summarizes the key aspects of the reaction mechanism.

Mechanistic FeatureDescription
Reaction Type Nucleophilic Substitution (Addition-Elimination)
Nucleophile 2-Aminopyrimidine (exocyclic amino group)
Electrophile Benzenesulfonyl chloride (sulfur atom)
Key Intermediate Tetrahedral sulfur intermediate
Leaving Group Chloride ion (Cl⁻)
Role of Base (e.g., Pyridine) Neutralizes the HCl byproduct, driving the reaction equilibrium forward.

Computational studies, such as Density Functional Theory (DFT) calculations, on similar sulfonamide formation reactions have been used to support the proposed mechanisms, calculating the energies of transition states and intermediates. mdpi.com These theoretical models are in good agreement with experimental observations, confirming that the formation of the S-N bond is a kinetically controlled process. researchgate.net

Advanced Structural Characterization and Spectroscopic Elucidation of N Pyrimidin 2 Yl Benzenesulfonamide and Its Derivatives

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the solid-state structure of crystalline compounds. It provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated, offering a detailed picture of the molecule's conformation and the interactions that dictate its packing in the crystal lattice.

The crystal structures of N-(pyrimidin-2-yl)benzenesulfonamide (PBS) and its derivatives have been successfully determined using single-crystal X-ray diffraction. For instance, a derivative, N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide (AMBS), crystallizes in the monoclinic system with the space group P2₁/c, and there are four molecules (Z = 4) in the unit cell. nih.gov Similarly, another derivative, N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, also crystallizes in a monoclinic system with the P2₁/n space group and Z=4. vensel.org

A key feature of the molecular geometry in this class of compounds is the relative orientation of the pyrimidine (B1678525) and benzene (B151609) rings. In the parent N-(pyrimidin-2-yl)benzenesulfonamide (PBS), the dihedral angle between the planes of the phenyl and pyrimidine rings is 74.5°. nih.gov In the AMBS derivative, this angle is notably smaller at 63.07 (7)°. nih.gov In a different derivative, 4,5,6-trimethyl-2-[(phenylsulfonyl)amino]pyrimidine (TPAP), this angle is larger, at 91.9°. nih.gov These variations in dihedral angles highlight the conformational flexibility of the sulfonamide linkage, which can be influenced by substituents on the aromatic rings.

Table 1: Selected Crystallographic Data for N-(Pyrimidin-2-yl)benzenesulfonamide Derivatives

CompoundFormulaCrystal SystemSpace GroupZDihedral Angle (Phenyl-Pyrimidine)Ref
N-(pyrimidin-2-yl)benzenesulfonamide (PBS)C₁₀H₉N₃O₂S---74.5° nih.gov
N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide (AMBS)C₁₃H₁₃N₃O₃SMonoclinicP2₁/c463.07 (7)° nih.gov
N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamideC₁₃H₁₄N₄OSMonoclinicP2₁/n4- vensel.org

Analysis of Intramolecular Hydrogen Bonding and Conformation

Intramolecular hydrogen bonds can also play a significant role in stabilizing the molecular conformation. In the crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, the conformation is stabilized in part by intramolecular N-H···S, C-H···N, and C-H···O hydrogen bonds. vensel.org Studies on structurally related 2-arylamino-pyridine derivatives show that rotation around the C–N bond can lead to different stable conformations, influencing the potential for both intra- and intermolecular interactions. nih.gov

The supramolecular architecture of these compounds is driven by a combination of intermolecular interactions. Strong intermolecular hydrogen bonds and π-π stacking interactions are generally the primary forces governing the crystal packing in sulfonamides. nih.gov

In the crystal structure of N-(pyrimidin-2-yl)benzenesulfonamide (PBS), molecules are linked by two linear N—H···N hydrogen bonds between the sulfonamide NH group and a pyrimidine nitrogen atom of a neighboring molecule. nih.gov This interaction creates a specific dimer motif. Additionally, π–π interactions are observed between the pyrimidine rings of adjacent molecules, with an interplanar distance of 3.5 Å. nih.gov

The derivative N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide (AMBS) exhibits a more complex network. Here, π–π interactions occur between both the phenyl and pyrimidine rings of neighboring molecules, forming molecular chains. nih.gov These chains are then linked by N—H···N hydrogen bonds, similar to those in PBS, which results in a three-dimensional network. nih.gov The packing is further consolidated by non-classical C—H⋯O contacts. nih.gov In other derivatives, such as N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, the crystal packing is stabilized by intermolecular N-H···N and N-H···O hydrogen bonds, demonstrating the versatility of these interactions in building the crystal lattice. vensel.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural analysis of N-(pyrimidin-2-yl)benzenesulfonamide and its derivatives in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of chemically distinct nuclei in the molecule.

¹H NMR spectra are essential for confirming the identity and purity of synthesized compounds. The spectra of N-(pyrimidin-2-yl)benzenesulfonamide derivatives typically show characteristic signals in distinct regions. Protons on the aromatic benzene and pyrimidine rings generally appear in the downfield region, typically between δ 6.5 and 8.5 ppm. researchgate.net A key diagnostic signal is that of the sulfonamide proton (SO₂NH), which is acidic and often appears as a broad singlet at a very downfield chemical shift, sometimes exceeding δ 11.0 ppm, and is exchangeable with D₂O. researchgate.netnih.gov

For example, the ¹H NMR spectrum of N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide shows multiplets for the aromatic protons between δ 7.57–8.02 ppm, and a sharp singlet for the pyrimidine C-H proton at δ 8.93 ppm. The sulfonamide NH proton gives rise to a singlet at δ 12.34 ppm, consistent with its acidic nature. nih.gov

Table 2: Selected ¹H NMR Data for Benzenesulfonamide (B165840) Derivatives (in DMSO-d₆)

CompoundChemical Shift (δ ppm) and MultiplicityRef
Benzenesulfonamide7.85 (m, 2H, Ar-H), 7.58 (m, 3H, Ar-H), 7.37 (s, 2H, NH₂) chemicalbook.com
N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide12.34 (s, 1H, NH), 8.93 (s, 1H, pyrimidine-H), 8.00–8.02 (m, 2H, Ar-H), 7.57–7.66 (m, 3H, Ar-H), 2.52 (s, 3H, CH₃), 2.49 (s, 3H, CH₃) nih.gov
N-pyridin-3-yl-benzenesulfonamide8.29 (s, 1H, NH), 7.83 (s, 1H, Ar-H), 7.78 (t, 1H, Ar-H), 7.63 (d, 1H, Ar-H), 7.61 (d, 1H, Ar-H), 7.55 (d, 1H, Ar-H), 7.50 (t, 1H, Ar-H), 7.29 (t, 1H, Ar-H) researchgate.net

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. The spectra show distinct signals for each chemically non-equivalent carbon atom. Aromatic and heteroaromatic carbons typically resonate in the δ 110–160 ppm region. The signals for carbons directly attached to nitrogen or involved in C=N bonds within the pyrimidine ring are found in the more downfield portion of this range.

In various benzenesulfonamide derivatives, the aromatic carbons of the benzene and heterocyclic rings appear in the expected regions, confirming the carbon skeleton. rsc.org For instance, in one complex derivative, the ¹³C NMR spectrum displayed signals for aromatic carbons at δ 121.2, 122.0, 122.7, 127.0, 127.8, 129.2, 129.8, 130.0, 131.8, 132.3, 132.4, 135.0, 136.0, and 140.9 ppm, with a C-N carbon at δ 167.2 ppm. rsc.org This detailed analysis of the carbon signals is crucial for unambiguous structural assignment.

Table 3: Selected ¹³C NMR Data for Benzenesulfonamide Derivatives (in DMSO-d₆)

CompoundChemical Shift (δ ppm)Ref
2-((4-chlorobenzylidene)amino)-N-(4-((2-oxo-2-(thiophen-2-yl)ethyl)thio)phenyl)benzenesulfonamide121.2, 122.0, 122.7, 127.0, 127.8, 129.2, 129.8, 130.0, 131.8, 132.3, 132.4, 135.0, 136.0, 140.9, 145.0, 167.2 rsc.org
N-pyridin-3-yl-benzenesulfonamide145.23, 141.66, 124.02 researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all signals and for confirming the connectivity of the molecular framework. Techniques such as COSY, HSQC, and HMBC provide a roadmap of proton-proton, proton-carbon (one-bond), and proton-carbon (multiple-bond) correlations, respectively. sdsu.edunih.gov

COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For N-(Pyrimidin-2-yl)benzenesulfonamide, the COSY spectrum would be crucial for:

Assigning Aromatic Systems: Cross-peaks would be observed between adjacent protons on the benzenesulfonyl ring, allowing for the differentiation of ortho, meta, and para protons. Similarly, the coupled protons on the pyrimidine ring (H-4', H-5', H-6') would show distinct correlations, confirming their sequence. For instance, the triplet signal of H-5' would show correlations to the doublet signals of H-4' and H-6'. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, providing definitive ¹H-¹³C one-bond correlations. sdsu.edunih.gov Its primary utility is in assigning the carbon signals based on the already assigned proton signals. In an HSQC spectrum of the title compound, each protonated carbon would exhibit a cross-peak corresponding to its attached proton. This is particularly useful for resolving ambiguities in the densely populated aromatic region of the ¹³C spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for piecing together the molecular skeleton, as it reveals correlations between protons and carbons over two to four bonds. uvic.ca This technique is essential for identifying connections between different functional groups and for assigning non-protonated (quaternary) carbons. For N-(Pyrimidin-2-yl)benzenesulfonamide, key HMBC correlations would include:

The NH proton showing a correlation to the C-2' carbon of the pyrimidine ring and the C-1 carbon of the benzene ring, confirming the sulfonamide linkage.

The pyrimidine protons (H-4', H-6') showing correlations to the C-2' carbon.

The benzene ring protons showing correlations to the quaternary carbon (C-1) attached to the sulfonyl group.

These 2D NMR techniques, used in concert, provide an exhaustive and definitive structural elucidation of the molecule, confirming the precise arrangement of atoms and the connectivity between the benzenesulfonyl and pyrimidine moieties. science.gov

Table 1: Expected 2D NMR Correlations for N-(Pyrimidin-2-yl)benzenesulfonamide

TechniqueCorrelating NucleiDistanceExpected Key Correlations
COSY¹H ↔ ¹H2-3 BondsCorrelations between adjacent aromatic protons on both the pyrimidine and benzene rings (e.g., H-4' ↔ H-5'; H-2/H-6 ↔ H-3/H-5).
HSQC¹H ↔ ¹³C1 BondCorrelation of each aromatic proton to its directly attached carbon atom.
HMBC¹H ↔ ¹³C2-4 BondsNH proton to C-1 (benzene) and C-2' (pyrimidine). Benzene protons to C-1. Pyrimidine protons (H-4', H-6') to C-2'.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. jocpr.com In N-(Pyrimidin-2-yl)benzenesulfonamide and its derivatives, FTIR spectra provide clear evidence for the key structural components.

The most characteristic vibrations are associated with the sulfonamide group (-SO₂NH-). The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear as two strong absorption bands. For neutral sulfadiazine (B1682646), these are observed at approximately 1326 cm⁻¹ (asymmetric) and 1157 cm⁻¹ (symmetric). mdpi.com In related N-substituted benzenesulfonamides, the asymmetric SO₂ stretch is often found in the 1350–1325 cm⁻¹ range, while the symmetric stretch appears around 1165–1155 cm⁻¹. mdpi.comresearchgate.net

Other significant vibrational bands include:

N-H Stretch: The stretching vibration of the sulfonamide N-H bond typically appears as a band in the region of 3300-3200 cm⁻¹.

Aromatic C-H Stretch: These vibrations are observed above 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic rings (benzene and pyrimidine) appear in the 1600–1450 cm⁻¹ region. mdpi.com

C-N Stretching: The stretching of the C-N bond in the pyrimidine ring is also identifiable. researchgate.net

S-N Stretching: The sulfonamide S-N stretch is typically found in the 950–900 cm⁻¹ range.

The presence and specific positions of these bands in the FTIR spectrum serve as a reliable fingerprint for the N-(pyrimidin-2-yl)benzenesulfonamide structure.

Table 2: Characteristic FTIR Absorption Bands for N-(Pyrimidin-2-yl)benzenesulfonamide Derivatives

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)Reference
N-H Stretch-NH- (Sulfonamide)3300 - 3200 mdpi.com
C-H StretchAromatic Rings>3000 mdpi.com
C=C / C=N StretchAromatic Rings1600 - 1450 mdpi.com
SO₂ Asymmetric Stretch-SO₂-1350 - 1325 mdpi.comresearchgate.net
SO₂ Symmetric Stretch-SO₂-1165 - 1155 mdpi.commdpi.com
C-N StretchAromatic Amine~1026 researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like N-(Pyrimidin-2-yl)benzenesulfonamide, the absorption of UV radiation promotes electrons from lower energy orbitals (π, n) to higher energy anti-bonding orbitals (π*).

The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the benzenesulfonyl and pyrimidine chromophores.

π → π Transitions:* Both the benzene and pyrimidine rings exhibit strong absorptions due to π → π* transitions. For the parent benzenesulfonamide, absorption maxima are observed around 218 nm and 264 nm. sielc.com The pyrimidine ring system also shows characteristic absorptions in the UV region. nih.gov

n → π Transitions:* The pyrimidine ring, containing nitrogen atoms with lone pairs of electrons, can also undergo weaker n → π* transitions. These typically appear at longer wavelengths than the intense π → π* bands. jocpr.com

In the combined molecule, these electronic systems interact, leading to a complex spectrum. The conjugation between the rings through the sulfonamide linker can influence the position and intensity of these absorption bands. Studies on related pyrimidine derivatives show strong absorption peaks around 279 nm, which can be attributed to these electronic transitions. semanticscholar.org The exact position of the absorption maxima (λ_max) can be sensitive to the solvent and the pH of the medium, which can alter the electronic state of the molecule. nih.gov

Table 3: Expected UV-Vis Absorption Maxima for N-(Pyrimidin-2-yl)benzenesulfonamide

Transition TypeChromophoreExpected λ_max (nm)Reference
π → πBenzene Ring~218, ~264 sielc.com
π → π / n → π*Pyrimidine Ring~275 - 320 jocpr.com

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an essential analytical technique that provides the exact molecular weight of a compound and offers structural insights through the analysis of its fragmentation patterns. For N-(Pyrimidin-2-yl)benzenesulfonamide, techniques like electrospray ionization (ESI) would typically be used to generate the protonated molecular ion [M+H]⁺. The high-resolution mass measurement of this ion allows for the confirmation of the molecular formula. nih.gov

Upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the molecular ion fragments in a predictable manner, yielding structurally informative product ions. The fragmentation pathways are dictated by the weakest bonds and the stability of the resulting fragments. libretexts.orgnih.gov For N-(Pyrimidin-2-yl)benzenesulfonamide, key fragmentation pathways would include:

Cleavage of the S-N Bond: This is often a primary fragmentation route for sulfonamides, leading to the formation of the benzenesulfonyl cation (C₆H₅SO₂⁺, m/z 141) and the 2-aminopyrimidine (B69317) radical, or vice versa.

Loss of SO₂: Cleavage of both the C-S and S-N bonds can lead to the expulsion of a neutral sulfur dioxide molecule (SO₂), resulting in an ion corresponding to the linked phenyl and pyrimidinyl-amine fragments.

Fragmentation of the Rings: The benzene ring can lose fragments typical of aromatic systems. The pyrimidine ring can also undergo characteristic cleavages, such as the loss of HCN. miamioh.edu

Formation of C₆H₅⁺ and C₄H₄N₃⁺ ions: Further fragmentation can lead to the formation of the phenyl cation (m/z 77) and the pyrimidinyl cation (m/z 94). sapub.org

Analysis of these fragmentation patterns allows for the confirmation of the sulfonamide structure and the nature of the two aromatic rings. nih.govmdpi.com

Table 4: Plausible Mass Spectrometry Fragments for N-(Pyrimidin-2-yl)benzenesulfonamide

m/zProposed Fragment IonPlausible Origin
251[C₁₀H₁₀N₃O₂S]⁺ ([M+H]⁺)Protonated Molecular Ion
156[C₆H₅N₃S]⁺Loss of benzenesulfonyl group from M or cleavage of S-N bond
141[C₆H₅SO₂]⁺Cleavage of S-N bond
95[C₄H₅N₃]⁺2-Aminopyrimidine fragment
77[C₆H₅]⁺Loss of SO₂ from benzenesulfonyl cation

Computational Chemistry and in Silico Investigations of N Pyrimidin 2 Yl Benzenesulfonamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure of sulfonamide derivatives.

DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), are widely used to optimize the molecular geometry of sulfadiazine (B1682646) derivatives and to calculate their vibrational frequencies. tandfonline.comresearchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability. researchgate.net For various sulfadiazine derivatives, the HOMO and LUMO distributions are analyzed to understand the regions susceptible to electrophilic and nucleophilic attack, respectively. tandfonline.comnih.gov

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net In these maps, regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. MEP analysis has been applied to numerous sulfadiazine derivatives to identify sites of intermolecular interactions. tandfonline.comresearchgate.net

Natural Bond Orbital (NBO) analysis provides detailed information about charge transfer and intramolecular interactions. nih.gov By examining the interactions between donor (filled) and acceptor (unfilled) orbitals, it is possible to quantify the stabilization energy (E(2)) associated with these interactions, such as hyperconjugation. This analysis has been used to understand the stability and bonding within sulfadiazine-metal complexes and other derivatives. researchgate.netnih.gov Natural Population Analysis (NPA), a related method, calculates the charge distribution on each atom.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide insights into the nature of chemical bonds and the localization of electrons. researchgate.net These methods are used to visualize electron pairs, distinguishing between bonding and non-bonding regions. In studies of sulfadiazine derivatives, ELF and LOL maps help to characterize the electron density in covalent bonds and lone pair regions. researchgate.net

Non-Covalent Interaction (NCI) analysis, based on the Reduced Density Gradient (RDG), is employed to identify and visualize weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes within a molecule. researchgate.net This is particularly useful for understanding crystal packing and the stability of molecular complexes. For derivatives of 2-(pyrimidin-2-yl)benzenesulfonamide, RDG analysis helps to elucidate the nature and strength of intermolecular and intramolecular non-covalent interactions. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as a derivative of this compound, interacts with a protein's binding site. These methods provide insights into the binding mode, affinity, and stability of the ligand-protein complex.

Ligand-Protein Interaction Profiling with Target Receptors/Enzymes

Derivatives of this compound have been the subject of molecular docking studies to explore their interactions with various biological targets. These studies are crucial for designing compounds with improved potency and selectivity.

For instance, novel derivatives have been docked against the active sites of enzymes like cyclooxygenase-2 (COX-2) nih.gov. The benzenesulfonamide (B165840) group is a key pharmacophore that often positions itself within the secondary pocket of the COX-2 active site. Specific interactions, such as hydrogen bonds between the nitrogen atom of the SO2NH2 group and amino acid residues like Gln-192, and between an oxygen atom of the SO2NH2 group and His-90, have been observed in docking studies of similar sulfonamide-containing compounds nih.gov.

In the context of anticancer research, derivatives have been evaluated as potential inhibitors of cyclin-dependent kinases (CDKs), such as CDK9 and CDK12 researchgate.net. Docking simulations help to understand how these molecules fit into the ATP-binding pocket of the kinases, guiding the design of more potent inhibitors researchgate.net. Similarly, the interaction of benzenesulfonamide derivatives with the MDM2 protein, a negative regulator of the p53 tumor suppressor, has been investigated to predict binding modes within its active site mdpi.com.

Furthermore, the antimicrobial potential of related sulfonamides has been explored through docking studies against bacterial enzymes. For example, derivatives have been docked against the dihydropteroate (B1496061) synthase (DHPS) enzyme in Mycobacterium tuberculosis, a key enzyme in the folate biosynthesis pathway nih.gov.

The following table summarizes some of the target receptors and enzymes that have been investigated in docking studies with this compound derivatives and related compounds.

Target Receptor/EnzymeTherapeutic AreaKey Interacting Residues (Examples)
Cyclooxygenase-2 (COX-2) nih.govAnti-inflammatoryGln-192, His-90
Cyclin-Dependent Kinase 9 (CDK9) researchgate.netAnticancerNot specified
Cyclin-Dependent Kinase 12 (CDK12) researchgate.netAnticancerNot specified
MDM2 Protein mdpi.comAnticancerLys51, Met50, Tyr100
Dihydropteroate Synthase (DHPS) nih.govAntimicrobial (Antitubercular)Not specified
Staphylococcus aureus tyrosyl-tRNA synthetase mdpi.comAntimicrobialASN 46, GLY 101, ARG 76
Escherichia coli DNA gyrase mdpi.comAntimicrobialGLY 101
SARS-CoV-2 Main Protease (Mpro) mdpi.comAntiviralCys145

Prediction of Binding Modes and Affinities

Molecular docking simulations are instrumental in predicting the specific orientation (binding mode) of a ligand within a protein's active site and estimating the strength of the interaction (binding affinity).

In studies of benzenesulfonamide derivatives as carbonic anhydrase inhibitors, docking simulations have been used to predict the binding mode within the active site of human carbonic anhydrase XII (hCA XII) nih.gov. The results indicated that the benzenesulfonamide portion of the molecule orients itself similarly to co-crystallized ligands, with the sulfonamide group chelating the zinc ion and forming a network of hydrogen bonds nih.gov.

For derivatives targeting cancer-related proteins, docking studies have predicted the binding modes within the active sites of CDK9 and MDM2 researchgate.netmdpi.com. In the case of MDM2, the benzenesulfonamide fragment and a benzimidazole (B57391) ring were shown to occupy specific regions of the protein, interacting with amino acids such as Lys51, Met50, and Tyr100 mdpi.com.

The binding affinity is often expressed as a docking score, with lower (more negative) values typically indicating a more favorable interaction. For example, in a study of pyridine-thiourea derivatives targeting E. coli DNA gyrase, docking scores for the designed compounds ranged from -64 to -78, which were comparable to the score of the co-crystallized natural ligand (-72.04), suggesting their potential as drug candidates mdpi.com.

The table below provides examples of predicted binding affinities (docking scores) for related sulfonamide compounds against various targets.

Compound TypeTargetPredicted Binding Affinity (Docking Score)
Pyridine-thiourea derivatives mdpi.comE. coli DNA gyrase-64 to -78
Benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide derivatives longdom.orgHuman breast cancer (MCF-7) cells (4PYP)Not specified
N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide analogues researchgate.netCalcineurin-NFATNot specified

Conformational Dynamics and Stability in Biological Environments

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, predicting how the complex behaves over time in a simulated biological environment. MD simulations can reveal the stability of the binding mode predicted by docking and provide insights into the conformational changes that may occur in both the ligand and the protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR studies have been performed on benzenesulfonamide derivatives to understand the structural requirements for their cytotoxic activity against various cancer cell lines, including HCT-116 (colon), MCF-7 (breast), and HeLa (cervical) mdpi.com. In these studies, 2D and 3D molecular descriptors are calculated for each compound and correlated with their experimental biological activity (e.g., IC50 values) using statistical methods like multiple linear regression (MLR) mdpi.com.

The resulting QSAR models are expressed as equations that can be used to predict the activity of new, unsynthesized compounds. These models have shown good statistical significance, explaining a high percentage of the variance in the biological data (R² values ranging from 75% to 86%) and demonstrating predictive power (Q² values from 68% to 75%) mdpi.com.

Similarly, 2D-QSAR and hologram QSAR (HQSAR) methods have been applied to study the inhibition of calcineurin-NFAT signaling by N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide analogues researchgate.net. The resulting models showed excellent predictive ability (r² > 0.900) and indicated that the inhibitory activity was dependent on electronic properties and the dipole moment of the molecules researchgate.net.

Virtual Screening and Scaffold Hopping Methodologies

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. Scaffold hopping is a strategy within virtual screening that aims to identify new core structures (scaffolds) that are functionally equivalent to a known active scaffold but have a different chemical makeup nih.gov.

The this compound scaffold can serve as a starting point for virtual screening campaigns. By using this scaffold as a query, researchers can search for commercially or synthetically accessible compounds with similar 2D or 3D features nih.gov. This approach allows for the exploration of new chemical space and the identification of novel compounds with potentially improved properties, such as enhanced activity, better pharmacokinetic profiles, or novel intellectual property positions nih.gov.

For example, a structure-based virtual screening strategy combining pharmacophore modeling and covalent docking has been used to identify potential inhibitors for the SARS-CoV-2 main protease from drug databases mdpi.com. This highlights how computational methods can be employed to rapidly screen vast numbers of compounds for potential therapeutic applications.

Rational Drug Design and Development Principles Based on N Pyrimidin 2 Yl Benzenesulfonamide Scaffold

Scaffold Optimization and Lead Compound Generation

Scaffold optimization is a critical process in drug discovery where a basic chemical structure, or scaffold, is systematically modified to generate lead compounds with improved therapeutic potential. nih.govresearchgate.net The N-(pyrimidin-2-yl)benzenesulfonamide core is frequently utilized as a starting point for generating novel derivatives with diverse biological activities. nih.govnih.gov

Researchers have successfully synthesized new series of compounds by modifying this scaffold. For instance, one strategy involves the hybridization of the benzenesulfonamide (B165840) moiety with other heterocyclic systems. In one study, a series of 25 derivatives were created by conjugating substituted benzenesulfonamides with various substituted 5-cyano-6-oxo-4-substitutedphenyl-1,6-dihydropyrimidine nuclei through a thioacetamide (B46855) linker. nih.gov This approach aimed to develop new antimicrobial agents by combining the structural features of both pyrimidines and sulfonamides. nih.gov The resulting compounds showed promising broad-spectrum antimicrobial efficacy, particularly against K. pneumoniae and P. aeruginosa. nih.gov

Another optimization strategy involves attaching different heterocyclic rings to the benzenesulfonamide scaffold. A new series of thiazolidinone, thiazinone, and dithiazepinone heterocycles bearing a benzenesulfonamide scaffold were synthesized to explore their potential as cytotoxic agents. nih.gov These modifications led to the generation of lead compounds with significant activity against various cancer cell lines, including MCF-7 (breast), HepG2 (liver), HCT-116 (colon), and A549 (lung). nih.gov

The table below illustrates the generation of lead compounds from the benzenesulfonamide scaffold, highlighting the structural modifications and their resulting biological activities.

Compound ID Scaffold Modification Target/Activity
M1–25 SeriesHybridization with 5-cyano-pyrimidine via thioacetamide linkerAntimicrobial (Gram-positive, Gram-negative, Fungal) nih.gov
5a-g SeriesAttachment of a thiazolidinone ringCytotoxic (Anticancer) nih.gov
9a-g SeriesAttachment of a thiazinone ringCytotoxic (Anticancer) nih.gov

Strategies for Enhancing Target Selectivity and Potency

Once lead compounds are identified, medicinal chemistry efforts focus on enhancing their potency against the intended biological target while improving selectivity to minimize off-target effects. nih.gov Rational design strategies are employed to achieve this by modifying the ligand's structure to optimize interactions with the target protein. nih.gov Key principles include leveraging differences in shape, electrostatics, and hydration between the target and off-target proteins. nih.gov

In the context of the N-(pyrimidin-2-yl)benzenesulfonamide scaffold, selectivity and potency have been successfully enhanced through targeted structural modifications. For example, in a series of benzenesulfonamide-based cytotoxic agents, specific derivatives were found to be highly active against the MCF-7 breast cancer cell line. nih.gov To assess selectivity, the most potent compounds (5b, 5c, and 5e) were tested against the normal breast cell line MCF-10A. nih.gov These compounds demonstrated high selective cytotoxicity, preferentially targeting the cancerous cells over the normal cells. nih.gov

Further enhancements in potency can be achieved by introducing specific chemical groups. The synthesis of a novel benzenesulfonamide derivative bearing a pyridine (B92270) moiety, compound 3 (4-((3-cyano-4-(2,4-dichlorophenyl)-6-phenylpyridin-2-yl)amino)-N-(diaminomethylene)benzenesulfonamide), resulted in remarkable anti-cancer activity against MCF-7 cells. researchgate.net The strategic inclusion of the 2,4-dichlorophenyl group contributed significantly to its potency. researchgate.net

The following table presents data on the potency (IC₅₀ values) of selected benzenesulfonamide derivatives against various cancer cell lines, demonstrating how structural changes influence activity.

Compound Modification MCF-7 (IC₅₀ µM) HepG2 (IC₅₀ µM) HCT-116 (IC₅₀ µM) A549 (IC₅₀ µM)
5bThiazolidinone derivative0.09 nih.gov0.11 nih.gov0.44 nih.gov0.81 nih.gov
5cThiazolidinone derivative0.08 nih.gov0.13 nih.gov0.52 nih.gov0.76 nih.gov
5eThiazolidinone derivative0.11 nih.gov0.10 nih.gov0.39 nih.gov0.68 nih.gov

Design of Multi-Targeted Agents

Complex diseases often involve the dysregulation of multiple biological pathways, making it difficult to achieve effective treatment with a single-target drug. arxiv.org An emerging strategy in drug design is the development of multi-target agents that can simultaneously modulate several key proteins or pathways. arxiv.orgmdpi.com This approach can lead to enhanced therapeutic efficacy and a lower risk of drug resistance. mdpi.com

The N-(pyrimidin-2-yl)benzenesulfonamide scaffold has been used to develop such multi-target agents. In one study, sulfonamide-bearing pyrazolone (B3327878) derivatives were designed and synthesized as potential inhibitors of multiple enzymes. nih.gov These compounds were evaluated for their inhibitory activity against two human carbonic anhydrase (hCA) isoforms, hCA I and hCA II, as well as two cholinesterases, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The results showed that these derivatives could effectively inhibit these distinct enzyme families, demonstrating their multi-target profile. nih.gov

This multi-target approach offers a promising avenue for addressing complex diseases where inhibiting a single target may be insufficient. arxiv.org

Compound Target 1: hCA I (Kᵢ, nM) Target 2: hCA II (Kᵢ, nM) Target 3: AChE (Kᵢ, nM) Target 4: BChE (Kᵢ, nM)
1e164.5±20.1 nih.gov8.8±1.1 nih.gov100.9±9.4 nih.gov30.1±2.4 nih.gov
2d10.3±1.2 nih.gov11.2±1.5 nih.gov50.1±2.9 nih.gov14.8±1.1 nih.gov

Bioisosteric Replacements and Molecular Hybridization Approaches

Bioisosterism and molecular hybridization are powerful strategies in medicinal chemistry used to optimize lead compounds. ufrj.br Bioisosterism involves the replacement of an atom or a functional group within a molecule with another that has similar physical or chemical properties, with the goal of enhancing the compound's pharmacodynamic or pharmacokinetic properties. ufrj.brcambridgemedchemconsulting.com Molecular hybridization involves combining two or more different pharmacophores (active structural units) into a single molecule to create a hybrid compound with a potentially synergistic or additive biological effect. researchgate.net

These approaches have been effectively applied to the N-(pyrimidin-2-yl)benzenesulfonamide scaffold. The pyrimidine (B1678525) moiety itself is considered a bioisostere of other aromatic rings like pyridine and is often used to improve pharmacokinetic properties or create novel interactions with a target. researchgate.net For example, new pyrimidine derivatives were designed by replacing the pyridine core of nifedipine-like structures with a bioisosteric pyrimidine ring. researchgate.net

Molecular hybridization is exemplified by the synthesis of new series of compounds where the benzenesulfonamide scaffold is linked to other heterocyclic structures known for their biological activity. nih.govresearchgate.net One such approach involved creating hybrids of benzenesulfonamide with thiazolidin-4-ones, a class of compounds known to possess a wide range of biological activities. researchgate.netnih.gov Another example is the previously mentioned conjugation of benzenesulfonamides with a 5-cyano pyrimidine nucleus through a thioacetamide linker, creating hybrid molecules with potent antimicrobial properties. nih.gov These strategies allow for the exploration of new chemical space and the development of compounds with improved efficacy and novel mechanisms of action. ufrj.br

Conclusion and Future Research Directions for N Pyrimidin 2 Yl Benzenesulfonamide

Summary of Key Findings and Current Understanding

The N-(pyrimidin-2-yl)benzenesulfonamide framework is a well-established pharmacophore, primarily recognized for its role in the development of sulfonamide antibiotics. The most prominent derivative, Sulfadiazine (B1682646), which features an amino group at the 4-position of the benzene (B151609) ring, has been a key subject of research. researchgate.netsigmaaldrich.com The synthesis of various derivatives often begins with core molecules like sulfadiazine or involves the condensation of a benzenesulfonyl chloride with an aminopyrimidine. researchgate.netresearchgate.net

Current understanding of the biological activity of this class is largely shaped by its derivatives:

Antimicrobial Activity : The primary and most well-documented application is in antibacterial therapy. Derivatives like sulfadiazine function by inhibiting dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the folic acid synthesis pathway of bacteria. nih.gov This mechanism has also been explored for activity against other pathogens, including Mycobacterium tuberculosis and protozoa. nih.gov

Enzyme Inhibition : The sulfonamide group is a classic zinc-binding group, enabling these compounds to act as inhibitors of metalloenzymes. This is particularly evident in their ability to inhibit carbonic anhydrase (CA) isoforms, some of which are implicated in cancer. nih.gov

Broad Pharmacological Potential : Research has indicated that modifying the core N-(pyrimidin-2-yl)benzenesulfonamide structure can lead to compounds with diverse therapeutic potential, including antiviral and anticancer properties. nih.govnih.gov The synthesis of Schiff base derivatives, for example, has been a common strategy to generate novel compounds for biological screening. researchgate.netresearchgate.net

The core structure's versatility allows for chemical modifications on both the pyrimidine (B1678525) and benzene rings, leading to a vast chemical space for drug discovery.

Identification of Research Gaps and Unexplored Areas

Despite the extensive research on derivatives like sulfadiazine, significant knowledge gaps remain, particularly concerning the parent compound and its broader potential.

Under-researched Parent Compound : The unsubstituted N-(pyrimidin-2-yl)benzenesulfonamide molecule is not as extensively studied as its 4-amino substituted counterpart (sulfadiazine). A comprehensive evaluation of its intrinsic biological activities, pharmacokinetic profile, and metabolic fate is largely missing from the scientific literature.

Incomplete Structure-Activity Relationship (SAR) Studies : While SAR for specific series of derivatives exists, a holistic understanding of how substitutions on different positions of the pyrimidine and benzene rings modulate activity across various biological targets is yet to be fully elucidated. nih.gov For instance, the impact of replacing the pyrimidine ring with an isosteric pyrazine (B50134) ring has been investigated, revealing different activity profiles and potential targets like matrix metalloproteinase-8. nih.gov

Exploration of Non-traditional Targets : The historical focus on antimicrobial activity has left other potential therapeutic avenues underexplored. The activity of some benzenesulfonamide (B165840) derivatives on cardiovascular parameters like perfusion pressure suggests potential interactions with targets such as calcium channels or endothelin receptors, which warrants further investigation. cerradopub.com.br

Resistance Mechanisms : While the mechanism of action for antibacterial sulfonamides is well-known, the full spectrum of resistance mechanisms in various pathogens is an evolving area of study.

Perspectives on Novel Therapeutic Applications

The structural features of N-(pyrimidin-2-yl)benzenesulfonamide and the proven activities of its analogs open up promising avenues for novel therapeutic applications.

Oncology : The ability of sulfonamides to inhibit carbonic anhydrase (CA) isoforms, particularly hCA IX and hCA XII which are overexpressed in hypoxic tumors, presents a significant opportunity. nih.gov Designing selective inhibitors based on the N-(pyrimidin-2-yl)benzenesulfonamide scaffold could lead to new anticancer agents.

Antidiabetic Agents : Sulfonylureas, which share a similar chemical motif, are widely used to treat type 2 diabetes by stimulating insulin (B600854) secretion. nih.govresearchgate.net The potential for N-(pyrimidin-2-yl)benzenesulfonamide derivatives to act as insulin secretagogues or to modulate other pathways in glucose metabolism is a compelling area for future research.

Antiviral Therapies : Certain pyrimidine and thiazolopyrimidine derivatives have demonstrated notable antiviral activity, for instance against Herpes Simplex Virus (HSV-1). nih.gov This provides a strong rationale for synthesizing and screening libraries of N-(pyrimidin-2-yl)benzenesulfonamide analogs against a broad range of viruses.

Anti-infectives for Resistant Pathogens : Derivatives have shown promise against challenging pathogens like Leishmania donovani and drug-resistant Mycobacterium tuberculosis. nih.govnih.gov This scaffold could be optimized to develop new agents that overcome existing drug resistance mechanisms.

Integration of Advanced Technologies in Future Research (e.g., AI/Machine Learning in Drug Discovery)

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the exploration of the N-(pyrimidin-2-yl)benzenesulfonamide chemical space, making the drug discovery process faster and more efficient. nih.govnih.gov

Accelerated Lead Discovery and Optimization : AI algorithms can screen vast virtual libraries of compounds against biological targets to identify novel hits. mit.edu For instance, ML models can be trained on existing data to predict the binding affinity of new derivatives to targets like carbonic anhydrases or viral proteases.

De Novo Drug Design : Generative AI models can design entirely new molecules based on the N-(pyrimidin-2-yl)benzenesulfonamide scaffold, optimized for specific properties like high potency, selectivity, and low toxicity. stanford.edu These models can generate not only the molecular structure but also a viable synthetic pathway, bridging the gap between computational design and laboratory synthesis. stanford.edu

ADMET Prediction : A significant hurdle in drug development is poor pharmacokinetic properties or unforeseen toxicity. AI can predict these properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) early in the discovery phase, allowing researchers to prioritize compounds with a higher likelihood of success in clinical trials. nih.gov

Drug Repurposing and Target Identification : By analyzing large-scale biological datasets, AI can identify new potential therapeutic uses for existing derivatives or pinpoint novel biological targets for this class of compounds, expanding their therapeutic utility. nih.gov

The synergy between experienced medicinal chemists and advanced computational tools will be crucial in unlocking the full therapeutic potential of N-(pyrimidin-2-yl)benzenesulfonamide and its future derivatives. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(pyrimidin-2-yl)benzenesulfonamide derivatives, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves coupling sulfonamide precursors with pyrimidine derivatives. For example, multi-component reactions using 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide, aryl aldehydes, and benzil in the presence of ammonium acetate and ionic liquids (e.g., diethyl ammonium hydrogen sulfate) under reflux yield functionalized derivatives . Optimization focuses on solvent selection (e.g., DMF or ethanol), temperature control (reflux vs. room temperature), and catalysts (e.g., NH₄OAc for imidazole ring formation). Yield improvements often require iterative adjustments to stoichiometry and reaction time.

Q. How is crystallographic data for this compound validated, and what software is commonly used?

  • Methodology : X-ray diffraction data are refined using programs like SHELXL for small-molecule structures. Validation includes checking for R-factor convergence (<5%), bond-length accuracy (±0.01 Å), and thermal displacement parameters. SHELXPRO interfaces with macromolecular refinement tools for high-resolution data, while PLATON or Mercury verify packing interactions . For sulfonamide derivatives, hydrogen-bonding networks (e.g., N–H⋯O=S interactions) are critical to confirm structural stability .

Q. What analytical techniques are essential for characterizing sulfonamide-pyrimidine hybrids?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm regioselectivity (e.g., pyrimidine C–H signals at δ 8.5–9.0 ppm) and sulfonamide NH protons (δ 10–12 ppm).
  • LC-MS/HRMS : Validates molecular weight (e.g., [M+H]⁺ peaks within ±0.001 Da accuracy) and detects impurities .
  • HPLC : Quantifies purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for sulfonamide derivatives targeting enzyme inhibition?

  • Methodology : Discrepancies often arise from assay conditions (e.g., buffer pH, enzyme isoforms). For example, kinase inhibition assays (e.g., RAF inhibitors) require standardized ATP concentrations (1–10 µM) and controls for off-target effects. Dose-response curves (IC₅₀ values) should be validated across ≥3 independent trials. Structural analogs (e.g., imidazo[2,1-b]thiazole derivatives) are tested to isolate pharmacophore contributions . Conflicting data may also stem from crystallographic vs. solution-phase conformational differences .

Q. What strategies improve the solubility and bioavailability of this compound in preclinical studies?

  • Methodology :

  • Salt formation : Sodium or disodium salts enhance aqueous solubility (e.g., sulfonate derivatives in ).
  • Prodrug design : Esterification of sulfonamide groups (e.g., methyl esters in ) improves membrane permeability.
  • Co-solvents : Use PEG-400 or cyclodextrins in formulation buffers to stabilize lipophilic derivatives. LogP values <3 are targeted via substituent modifications (e.g., fluoro or methoxy groups) .

Q. How are computational methods integrated into the design of pyrimidine-sulfonamide hybrids for drug discovery?

  • Methodology :

  • Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., BRAF kinases). Key interactions include sulfonamide O atoms with Lys483 or pyrimidine N atoms with hinge regions.
  • QSAR models : Hammett constants (σ) for substituents correlate with inhibitory potency. For example, electron-withdrawing groups (e.g., CF₃) enhance activity in triazolopyrimidine derivatives .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories to prioritize candidates .

Q. What are the challenges in interpreting SAR for sulfonamide derivatives with complex heterocyclic cores?

  • Methodology : SAR analysis requires systematic substitution at pyrimidine (C2/C4/C6) and sulfonamide (para/meta) positions. For instance:

  • Pyrimidine C2 : Bulky groups (e.g., imidazo[2,1-b]thiazole) improve target affinity but reduce solubility.
  • Sulfonamide para-position : Electron-deficient aromatics (e.g., NO₂ or Cl) enhance enzyme inhibition but increase toxicity.
    Confounding factors like tautomerism (e.g., pyrimidine NH vs. sulfonamide NH acidity) are clarified via pKa calculations (MarvinSketch) and pH-dependent NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.